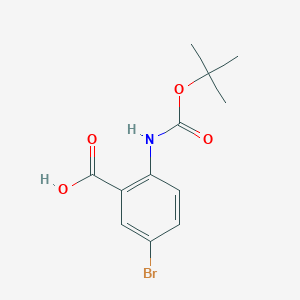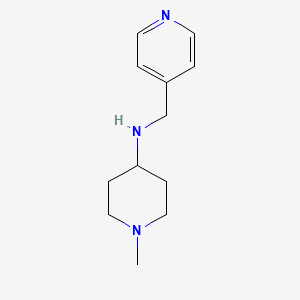
(1-Metil-piperidin-4-il)-piridin-4-ilmetil-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a heterocyclic compound that features both piperidine and pyridine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. Piperidine is a six-membered ring containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom. The combination of these two structures in a single molecule can result in unique chemical and biological properties.
Aplicaciones Científicas De Investigación
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of palladium and rhodium hydrogenation for the reduction of pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Mecanismo De Acción
The mechanism of action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Piperidine: A simpler structure with only the piperidine ring.
Pyridine: Contains only the pyridine ring.
Piperazine: Features two nitrogen atoms in a six-membered ring.
Uniqueness: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is unique due to its combination of both piperidine and pyridine moieties, which can result in distinct chemical and biological properties compared to compounds containing only one of these rings. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJZXOYBNRYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354832 |
Source


|
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416868-54-7 |
Source


|
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
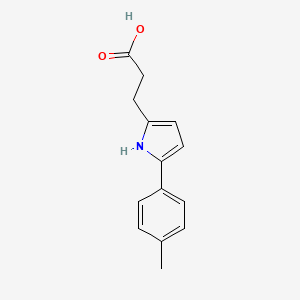
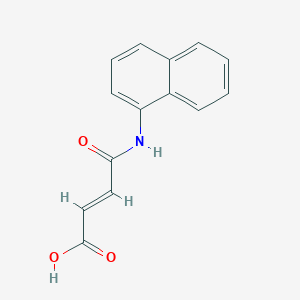
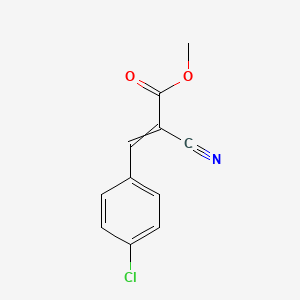


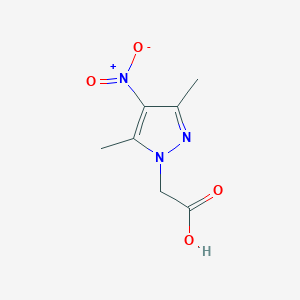

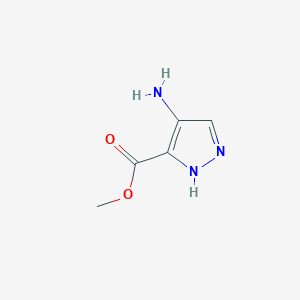
![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
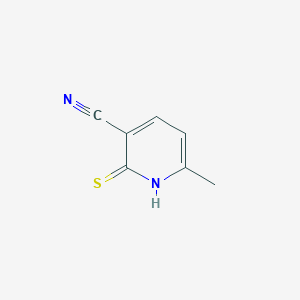
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
